Product packaging for (1-Phenylpyrrolidin-2-yl)methanamine(Cat. No.:CAS No. 54929-87-2)

(1-Phenylpyrrolidin-2-yl)methanamine

Cat. No.: B3271469
CAS No.: 54929-87-2
M. Wt: 176.26 g/mol
InChI Key: KNUMXWVUUOXOFF-UHFFFAOYSA-N
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Description

(1-Phenylpyrrolidin-2-yl)methanamine is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. Its structure incorporates a pyrrolidine ring, a feature commonly found in bioactive molecules. Pyrrolidine derivatives are extensively investigated for their diverse pharmacological potential. Literature indicates that compounds with the pyrrolidine scaffold are studied for analgesic and anti-inflammatory properties, with research focusing on their mechanism as potential inhibitors of cyclooxygenase (COX) enzymes . Furthermore, phenylpyrrolidine derivatives have shown promise in neuroprotective research. In vitro studies on similar structures have demonstrated significant protective effects in models of glutamate-induced excitotoxicity, suggesting potential applications in research on neurodegenerative conditions and cognitive function . Another key research area for phenyl-pyrrolidine compounds involves mitochondrial function. Some derivatives have been reported to inhibit the mitochondrial permeability transition pore (mPTP), a key target in the study of ischemia-reperfusion injury, through a dual mechanism of action . This compound is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2 B3271469 (1-Phenylpyrrolidin-2-yl)methanamine CAS No. 54929-87-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-phenylpyrrolidin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-9-11-7-4-8-13(11)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUMXWVUUOXOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301300696
Record name 1-Phenyl-2-pyrrolidinemethanamine
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URL https://comptox.epa.gov/dashboard/DTXSID301300696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54929-87-2
Record name 1-Phenyl-2-pyrrolidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54929-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-2-pyrrolidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301300696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Phenylpyrrolidin 2 Yl Methanamine and Its Stereoisomers

Stereoselective Synthesis of the Pyrrolidine (B122466) Core

The pyrrolidine ring is a privileged scaffold in organic synthesis, and numerous methods have been developed for its stereoselective construction. bohrium.com These approaches often serve as the foundational step in the synthesis of complex pyrrolidine derivatives.

Asymmetric Approaches to 2-Substituted Pyrrolidines

Asymmetric synthesis provides a direct route to enantiomerically enriched pyrrolidines. One common strategy involves the use of the chiral pool, starting from readily available chiral molecules like L-proline or D-proline. For instance, (S)-proline can be reduced to the corresponding (S)-prolinol, which serves as a versatile starting material for further functionalization. mdpi.com

Another powerful approach is the proline-catalyzed asymmetric α-amination of aldehydes, followed by a reductive amination sequence. This method allows for the synthesis of 2-aminomethyl pyrrolidines with good yields and high enantioselectivity. nih.govfigshare.comresearchgate.net The initial α-amination of an appropriate aldehyde with an azodicarboxylate, catalyzed by proline, establishes the stereocenter at the future C2 position of the pyrrolidine ring. Subsequent intramolecular reductive amination then forms the heterocyclic ring.

Biocatalysis has also emerged as a powerful tool. Transaminases can be used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high enantiomeric excesses. nih.gov This enzymatic approach offers a green and efficient alternative to traditional chemical methods.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are frequently employed to control the stereochemistry during the formation of the pyrrolidine ring. These auxiliaries are temporarily incorporated into the molecule to direct a stereoselective transformation and are subsequently removed. For example, chiral imines derived from (R)-glyceraldehyde acetonide can undergo diastereoselective allylation. The resulting homoallylic amine can then be subjected to a hydrozirconation/iodination sequence to furnish the 2-substituted pyrrolidine with good stereocontrol. nih.gov

Another strategy involves the use of chiral N-acyliminium ions bearing a pyrrolidine-based chiral auxiliary. Nucleophilic addition to these intermediates proceeds with high diastereoselectivity, allowing for the asymmetric synthesis of 2-substituted pyrrolidines. snnu.edu.cn

Organocatalytic and Metal-Catalyzed Enantioselective Routes

Organocatalysis has revolutionized asymmetric synthesis, and pyrrolidine-based organocatalysts are central to this field. bohrium.com These catalysts can promote a variety of enantioselective transformations to construct the pyrrolidine ring. For instance, diarylprolinol silyl (B83357) ethers are highly effective organocatalysts for various reactions. nih.gov Tandem reactions, such as the reaction of α-aminomethyl alkyl ketones with α,β-unsaturated aldehydes catalyzed by diphenylprolinol silyl ether, can provide highly substituted chiral pyrrolidines. wikipedia.org

Metal-catalyzed reactions also offer efficient routes to chiral pyrrolidines. Palladium-catalyzed annulation reactions are a powerful method for the synthesis of pyrrolidines. bohrium.com Ruthenium complexes with chiral ligands can catalyze the asymmetric intramolecular dehydrative N-allylation of N-substituted ω-amino allylic alcohols to produce a variety of chiral N-heterocycles, including pyrrolidines, with high enantioselectivity. lookchem.com

Installation of the Phenyl Substituent and Methanamine Moiety

N-Arylation Methodologies for Pyrrolidine Rings

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation and is widely used for the N-arylation of amines, including pyrrolidines. wikipedia.orgnih.gov This palladium-catalyzed cross-coupling reaction allows for the formation of N-aryl pyrrolidines from pyrrolidine and an aryl halide (e.g., bromobenzene (B47551) or iodobenzene) under relatively mild conditions. wikipedia.orgrug.nl The choice of palladium precursor, ligand, and base is crucial for achieving high yields. Microwave-assisted Buchwald-Hartwig reactions can significantly reduce reaction times. nih.gov

For the synthesis of (1-Phenylpyrrolidin-2-yl)methanamine, a key consideration is the presence of the aminomethyl group at the C2 position. If this group is already present, it typically requires protection (e.g., as a Boc-carbamate) before the N-arylation step to prevent undesired side reactions. nih.gov

An alternative to palladium catalysis is the copper-catalyzed Ullmann condensation or Goldberg reaction, which can also be used for the N-arylation of amides and amines, though often requiring harsher conditions. organic-chemistry.org

Catalyst/Ligand SystemAmine SubstrateAryl HalideBaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃ / XPhosPyrrolidineBromobenzeneNaOtBuToluene10095 wikipedia.org
Pd(OAc)₂ / BINAPPyrrolidineIodobenzeneNaOtBuToluene8088 wikipedia.org
CuI / (S)-N-methylpyrrolidine-2-carboxylate2-PyrrolidoneIodobenzeneK₂CO₃DMSO11092 organic-chemistry.org
Pd₂(dba)₃ / XPhos (Microwave)Morpholine1,4-DibromobenzeneNaOtBuToluene15094 nih.gov

Synthetic Pathways for the C2-Methanamine Functionalization

The C2-methanamine group can be introduced either before or after the N-arylation step. A common precursor for the methanamine group is a nitrile or an amide at the C2 position.

Starting from N-phenylproline, the carboxylic acid can be converted to a primary amide. Subsequent reduction of the amide, for example with lithium aluminum hydride (LiAlH₄), affords the desired this compound.

Alternatively, a nitrile group can be introduced at the C2 position of the N-phenylpyrrolidine scaffold. This can be achieved through various methods, including nucleophilic substitution with cyanide on a suitable C2-leaving group. The nitrile is then reduced to the primary amine using reagents such as LiAlH₄ or catalytic hydrogenation.

A direct approach involves the reductive amination of N-phenylprolinal. organic-chemistry.orgwikipedia.orgmdma.chmasterorganicchemistry.comyoutube.com The aldehyde at the C2 position is reacted with an amine source, such as ammonia (B1221849) or a protected amine equivalent, in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation to yield the aminomethyl group. organic-chemistry.orgmasterorganicchemistry.comyoutube.com

PrecursorReagent(s)ProductYield (%)Reference
N-Phenylpyrrolidine-2-carboxamideLiAlH₄This compoundHigh researchgate.net
N-Phenylpyrrolidine-2-carbonitrileLiAlH₄ or H₂/CatalystThis compoundGoodGeneral Method
N-PhenylprolinalNH₃, NaBH₃CNThis compoundGood masterorganicchemistry.com
(S)-N-Boc-prolinol1. TsCl, py; 2. NaN₃; 3. H₂, Pd/C(S)-2-(Aminomethyl)-1-N-Boc-pyrrolidineGood mdpi.com

Protecting Group Strategies and Deprotection Techniques

In the multi-step synthesis of complex molecules like this compound and its stereoisomers, the strategic use of protecting groups is essential. springernature.com These temporary modifications of functional groups prevent undesired side reactions and allow for the selective transformation of other parts of the molecule. springernature.comresearchgate.net For the synthesis of this compound, key functionalities requiring protection are the α-amino group and, in some synthetic routes, the pyrrolidine nitrogen. springernature.com The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its selective removal. researchgate.net

The Cbz group, introduced using benzyl (B1604629) chloroformate, is stable to acidic and mildly basic conditions. Its primary method of removal is through catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst), a process that is generally clean and efficient. researchgate.net

Another relevant group, particularly in syntheses involving amino acid precursors like proline, is the 9-fluorenylmethoxycarbonyl (Fmoc) group. researchgate.net The Fmoc group is stable to acidic conditions but is readily cleaved by bases, most commonly a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). creative-peptides.comub.edu This orthogonality with acid-labile groups like Boc is a cornerstone of modern synthetic strategy, allowing for the selective deprotection of different amines within the same molecule. researchgate.net

The selection of a protecting group strategy is crucial for preventing side reactions such as diketopiperazine formation, which can occur during the coupling of amino acid residues. ub.edu For instance, using the p-nitrobenzyloxycarbonyl (pNZ) group, which can be removed under neutral conditions, has been shown to minimize such side reactions. ub.edu

The following table summarizes common protecting groups used for amines and their deprotection methods relevant to the synthesis of this compound precursors.

Protecting GroupAbbreviationIntroduction ReagentDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc₂O)Strong acids (e.g., TFA, HCl) nih.govcreative-peptides.com
BenzyloxycarbonylCbz, ZBenzyl chloroformateCatalytic Hydrogenation (H₂/Pd-C) researchgate.net
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., Piperidine in DMF) creative-peptides.comub.edu
TriphenylmethylTrtTrityl chloride (Trt-Cl)Mild acidic conditions (e.g., TFA, HBr/AcOH) creative-peptides.com

Scale-Up Considerations and Process Chemistry (Academic Perspective)

Translating a synthetic route from a small-scale laboratory setting to a larger, process-scale preparation presents a unique set of challenges that are actively explored from an academic perspective. The goal is to develop a process that is not only high-yielding but also safe, efficient, and scalable. google.comresearchgate.net For a molecule like this compound, this involves careful consideration of the synthetic route, reaction conditions, and purification methods.

One of the primary considerations is route selection. A route that is effective on a milligram scale might be impractical for producing kilogram quantities. For example, a scalable process for chiral pyrrolidine-2-yl-methanol derivatives, which are potential precursors, was developed starting from S-proline. google.com This process was designed to overcome the limitations of previous methods, aiming for good yields and high enantiomeric purity on a larger scale. google.com The development of such a process often involves a "telescoped" approach, where multiple reaction steps are performed in a single reactor without isolating intermediates, which can significantly improve efficiency and reduce waste. researchgate.net

Optimization of reaction parameters is another critical aspect. This includes adjusting temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize the formation of impurities. For instance, in syntheses involving hydrogenations or other catalyzed reactions, the choice of catalyst and its loading can have a significant impact on the reaction's efficiency and selectivity on a large scale. google.com

Purification of the final product and intermediates is a major hurdle in process chemistry. While chromatography is a powerful tool in the research lab, it is often avoided on an industrial scale due to high cost and solvent consumption. researchgate.net Therefore, academic process research often focuses on developing methods where the final product can be isolated and purified through crystallization or precipitation. nih.gov This was demonstrated in the synthesis of a chiral pyrrolidine inhibitor where the final product was purified by recrystallization to yield the hydrochloride salt. nih.gov

Safety is also a paramount concern during scale-up. researchgate.net Reactions that are manageable on a small scale can become highly exothermic and dangerous on a larger scale. Academic studies in process chemistry often involve calorimetric analysis to understand the thermal profile of a reaction, ensuring that heat can be managed effectively to prevent runaway reactions.

Finally, the environmental impact and sustainability of a synthesis are increasingly important considerations. This involves choosing less hazardous solvents, reducing the number of synthetic steps, and minimizing waste, all of which are active areas of academic inquiry in process chemistry. researchgate.netmdpi.com

Sophisticated Spectroscopic and Stereochemical Elucidation of 1 Phenylpyrrolidin 2 Yl Methanamine

Advanced Nuclear Magnetic Resonance Spectroscopy for Configurational and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For (1-Phenylpyrrolidin-2-yl)methanamine, ¹H and ¹³C NMR spectroscopy, complemented by two-dimensional techniques, offers profound insights into its molecular framework.

The ¹H NMR spectrum of a related N-phenylpyrrolidine derivative reveals characteristic signals that can be extrapolated to this compound. acs.org The aromatic protons of the phenyl group are expected to appear in the downfield region, typically between δ 7.1 and 7.3 ppm for the meta and para protons, and around δ 6.5-6.7 ppm for the ortho and para protons, influenced by the electron-donating nature of the nitrogen atom. acs.org The protons on the pyrrolidine (B122466) ring would present as a complex set of multiplets in the upfield region, generally between δ 1.8 and 3.8 ppm. The diastereotopic protons of the aminomethyl group (-CH₂NH₂) would likely appear as distinct signals, further split by coupling to the adjacent chiral center at C2.

The conformation of the five-membered pyrrolidine ring, which can adopt various envelope and twist conformations, significantly influences the observed coupling constants (J-values). Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be instrumental in determining the through-space proximity of protons, thereby elucidating the preferred conformation of the pyrrolidine ring and the relative orientation of the phenyl and aminomethyl substituents. For instance, a NOE correlation between a proton on the phenyl ring and a proton at the C2 or C5 position of the pyrrolidine ring would provide definitive evidence for their spatial proximity.

The ¹³C NMR spectrum provides complementary information regarding the carbon skeleton. The carbon atoms of the phenyl ring are expected to resonate in the aromatic region (δ 112-150 ppm), with the ipso-carbon attached to the nitrogen atom appearing at the lower field end of this range. acs.org The carbons of the pyrrolidine ring and the aminomethyl group would appear in the aliphatic region (δ 23-65 ppm). acs.org The precise chemical shifts are sensitive to the stereochemistry and conformation of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound based on Analogous Compounds

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl C-H (ortho)6.5 - 6.7112.0 - 114.0
Phenyl C-H (meta)7.1 - 7.3129.0 - 130.0
Phenyl C-H (para)6.6 - 6.8115.0 - 117.0
Phenyl C (ipso)-147.0 - 149.0
Pyrrolidine C2-H3.6 - 3.860.0 - 63.0
Pyrrolidine CH₂ (C3, C4)1.8 - 2.523.0 - 37.0
Pyrrolidine CH₂ (C5)3.3 - 3.549.0 - 50.0
Aminomethyl CH₂2.8 - 3.245.0 - 47.0

Note: The predicted values are based on data from structurally related N-phenylpyrrolidine derivatives. acs.org Actual experimental values may vary.

Single-Crystal X-ray Diffraction for Absolute Stereochemistry Determination

While NMR provides detailed information about the structure in solution, single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the absolute stereochemistry of a chiral molecule in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.govnih.gov The analysis of this pattern allows for the construction of a three-dimensional electron density map of the molecule, from which the precise spatial arrangement of every atom can be determined. nih.gov

For this compound, obtaining a suitable single crystal is the first critical step. This often involves a careful selection of crystallization conditions, such as solvent system and temperature. Once a crystal of sufficient quality is obtained, the diffraction data can be collected. nih.gov The resulting crystal structure would reveal the absolute configuration at the C2 chiral center, typically by comparison to a known chiral reference or through the use of anomalous dispersion effects, often requiring the presence of a heavier atom in the crystal lattice. nih.gov

The X-ray structure would also provide a wealth of other information, including precise bond lengths, bond angles, and torsion angles. mdpi.comnih.gov This data is invaluable for understanding the conformational preferences of the molecule in the solid state, including the pucker of the pyrrolidine ring and the rotational positions of the phenyl and aminomethyl groups. Furthermore, the crystal packing reveals the nature of intermolecular interactions, such as hydrogen bonding involving the amine group, which can influence the physical properties of the compound. nih.govmdpi.com

Although a specific crystal structure for this compound is not publicly available, the general methodology remains the definitive approach for establishing its absolute stereochemistry.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess and Stereochemical Assignment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Electronic Circular Dichroism (ECD) is a powerful chiroptical technique used to determine the enantiomeric excess (ee) and to assign the absolute configuration of chiral compounds.

The ECD spectrum of a chiral molecule is a plot of the difference in absorption of left and right circularly polarized light versus wavelength. The spectrum is characterized by positive or negative Cotton effects, which are directly related to the stereochemistry of the molecule. For this compound, the chromophoric phenyl group is expected to give rise to distinct Cotton effects in the UV region.

The absolute configuration can be assigned by comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum-chemical calculations for a specific enantiomer (e.g., the (R)- or (S)-enantiomer). mdpi.com A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. This approach has been successfully applied to a wide range of chiral molecules, including other 2-substituted heterocyclic compounds. mdpi.com

In addition to absolute configuration, chiroptical methods are routinely used to determine the enantiomeric purity of a sample. The magnitude of the ECD signal is directly proportional to the concentration difference between the two enantiomers. By comparing the signal of a sample to that of an enantiomerically pure standard, the enantiomeric excess can be accurately quantified.

High-Resolution Mass Spectrometry and Chromatographic Techniques for Purity Assessment in Research

Ensuring the purity of a research compound is paramount for the reliability of experimental results. A combination of chromatographic techniques and high-resolution mass spectrometry (HRMS) provides a robust platform for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating the target compound from any impurities. For chiral molecules, specialized chiral stationary phases (CSPs) can be employed to separate the enantiomers, allowing for the determination of enantiomeric purity. researchgate.netunirioja.es A typical HPLC method for a similar compound, 2-(aminomethyl)-1-ethylpyrrolidine (B195583), involved pre-column derivatization followed by separation on a Chiralcel OD-H column. researchgate.netunirioja.es A similar approach could be adapted for this compound. The use of a UV detector would allow for the quantification of the main peak relative to any impurity peaks, thus determining the chemical purity.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺). This allows for the determination of the elemental composition of the compound with a high degree of confidence. For a related N-phenylpyrrolidine derivative, HRMS (ESI-TOF) was used to confirm the calculated molecular formula. acs.org For this compound (C₁₁H₁₆N₂), the expected exact mass of the protonated molecule would be calculated and compared to the measured value, with a very small mass error (typically < 5 ppm) confirming the identity and elemental composition of the compound.

Table 2: Analytical Techniques for Purity Assessment of this compound

Technique Purpose Typical Data Obtained
Chiral HPLCEnantiomeric PurityRetention times of enantiomers, peak areas for ee calculation
Reverse-Phase HPLCChemical PurityRetention time of the compound, peak areas of impurities
HRMS (e.g., ESI-TOF)Elemental CompositionHighly accurate m/z value for [M+H]⁺

Chemical Reactivity and Transformation Studies of 1 Phenylpyrrolidin 2 Yl Methanamine

Reactivity of the Primary Amine Functionality

The primary amine group is a key site for a variety of chemical modifications, including acylation, alkylation, and reductive amination.

Acylation: The primary amine of (1-Phenylpyrrolidin-2-yl)methanamine and its derivatives readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form corresponding amides. For instance, the synthesis of antipsychotic drugs like Raclopride involves the acylation of the primary amine of a substituted (pyrrolidin-2-yl)methanamine with an appropriate acid chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Alkylation: Selective mono-alkylation of the primary amine can be challenging due to the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. nih.gov However, methods for selective N-alkylation of primary amines have been developed. One such strategy involves using the hydrobromide salt of the primary amine in a competitive deprotonation/protonation environment, which allows for the selective alkylation of the primary amine while the newly formed secondary amine remains protonated and less reactive. rsc.org Another approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where alcohols are used as alkylating agents in the presence of a transition metal catalyst, such as those based on iridium or palladium. chemrxiv.orgresearchgate.net This method is considered a green chemical process as water is the only byproduct. researchgate.net

Reductive Amination: Reductive amination, or reductive alkylation, is a highly effective method for introducing alkyl groups onto the primary amine. This two-step, one-pot process involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.net The choice of reducing agent can be crucial for chemoselectivity, especially when the carbonyl compound also contains reducible functional groups.

Reaction Type Reagents and Conditions Product Type Reference
AcylationAcid chloride, BaseAmideN/A
AlkylationAlkyl halide, BaseSecondary/Tertiary Amine nih.govrsc.org
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH₄)Secondary/Tertiary Amine researchgate.net

Transformations Involving the Pyrrolidine (B122466) Nitrogen Atom

The tertiary amine of the pyrrolidine ring can also participate in various chemical transformations, most notably N-alkylation and N-arylation.

N-Alkylation: The nitrogen atom of the 1-phenylpyrrolidine (B1585074) moiety can be alkylated using alkyl halides. The reactivity of the pyrrolidine nitrogen is influenced by steric and electronic factors. The synthesis of various N-alkylated pyrrolidines is a common transformation in medicinal chemistry. researchgate.net

N-Arylation: The pyrrolidine nitrogen can undergo N-arylation through cross-coupling reactions, such as the Buchwald-Hartwig amination. This palladium-catalyzed reaction allows for the formation of a new carbon-nitrogen bond between the pyrrolidine nitrogen and an aryl halide or triflate. Photocatalytic methods for the N-arylation of pyrrolidines have also been developed, offering milder reaction conditions. Research has shown that electron-withdrawing groups on the aryl halide generally enhance product yields in these reactions.

Reaction Type Reagents and Conditions Product Type Reference
N-AlkylationAlkyl halide, BaseQuaternary Ammonium Salt researchgate.net
N-ArylationAryl halide, Palladium Catalyst, BaseN-Aryl Pyrrolidinium SaltN/A

Reactivity at the Phenyl Substituent

The phenyl group attached to the pyrrolidine nitrogen is susceptible to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is dictated by the directing effect of the pyrrolidin-1-yl substituent.

The nitrogen atom of the pyrrolidine ring, being directly attached to the aromatic ring, possesses a lone pair of electrons that can be delocalized into the benzene (B151609) ring through resonance. This makes the pyrrolidin-1-yl group an activating group and an ortho, para-director for electrophilic aromatic substitution. ulethbridge.caorganicchemistrytutor.comyoutube.comlibretexts.org The resonance structures show an increase in electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by electrophiles. organicchemistrytutor.comyoutube.com

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst such as FeBr₃ or AlCl₃.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst.

The activating nature of the pyrrolidin-1-yl group facilitates these reactions, often allowing them to proceed under milder conditions than for unsubstituted benzene.

Reaction Type Electrophile Directing Effect Reference
NitrationNO₂⁺ortho, para libretexts.org
HalogenationBr⁺, Cl⁺ortho, para ulethbridge.caorganicchemistrytutor.com
Friedel-Crafts AlkylationR⁺ortho, para uci.edu
Friedel-Crafts AcylationRCO⁺ortho, para uci.edu

Regioselective and Stereoselective Functionalizations

The presence of a stereocenter at the C2 position of the pyrrolidine ring in this compound introduces the potential for diastereoselective reactions. The existing stereochemistry can influence the approach of reagents, leading to the preferential formation of one diastereomer over another.

Studies on the diastereoselective synthesis of substituted pyrrolidines have shown that the stereochemistry of the starting material can effectively control the stereochemical outcome of subsequent reactions. For example, in the alkylation of enamines derived from pyroglutamic acid, a high degree of diastereoselectivity is observed. rsc.orgresearchgate.net Similarly, multicomponent reactions involving optically active dihydrofurans and imino esters can lead to the formation of highly substituted pyrrolidines with excellent diastereoselectivity, constructing up to three new stereogenic centers in a single step. nih.gov

In the context of this compound, functionalization at the primary amine or the pyrrolidine ring can be influenced by the C2-substituent. For instance, acylation or alkylation of the primary amine could proceed with a degree of diastereoselectivity due to the steric hindrance imposed by the adjacent chiral center and the phenyl group on the pyrrolidine nitrogen. The approach of the electrophile would be favored from the less hindered face of the molecule. The synthesis of enantioenriched 2,5-disubstituted pyrrolidines often relies on the stereodirecting effect of existing substituents on the ring. nih.gov

Reaction Type Key Feature Outcome Reference
Diastereoselective AlkylationExisting C2 stereocenterPreferential formation of one diastereomer rsc.orgresearchgate.net
Diastereoselective AcylationExisting C2 stereocenterPreferential formation of one diastereomer researchgate.netrsc.org
Asymmetric Multicomponent ReactionsChiral starting materialsHighly substituted pyrrolidines with multiple stereocenters nih.gov

Derivatization Strategies and Analogue Synthesis Based on the 1 Phenylpyrrolidin 2 Yl Methanamine Scaffold

Design Principles for Structural Analogues

The design of analogues based on the (1-Phenylpyrrolidin-2-yl)methanamine scaffold is guided by several key medicinal chemistry principles. The inherent features of the pyrrolidine (B122466) ring are central to these strategies.

Stereochemistry and 3D Space Exploration : The pyrrolidine ring is a non-planar, five-membered saturated heterocycle. nih.gov The carbon atoms of the ring are sp3-hybridized, which allows for a three-dimensional arrangement of substituents, a feature crucial for effective interaction with biological targets. nih.gov The this compound scaffold contains at least one stereocenter at the C2 position of the pyrrolidine ring. The spatial orientation of substituents is critical, as proteins are often enantioselective. unipa.it Manipulating the absolute and relative configuration of chiral centers can significantly impact a molecule's biological profile. unipa.it

Conformational Control : The pyrrolidine ring is not rigid and can adopt various conformations, often described as "pseudorotation". nih.gov The puckering of the ring can be controlled by the introduction of substituents. For instance, substituents at the C4 position can favor either a Cγ-exo or Cγ-endo envelope conformation, which alters the relative orientation of other groups attached to the ring. nih.gov This conformational restriction can lock the molecule into a bioactive conformation, enhancing potency and selectivity.

Pharmacophore Elucidation : Analogue design aims to identify the key pharmacophoric elements within the scaffold—the essential features required for biological activity. This involves systematically modifying the three main components: the N-phenyl group, the pyrrolidine core, and the aminomethyl side chain. By observing how these changes affect activity, a pharmacophore model can be constructed to guide further optimization.

Modulation of Physicochemical Properties : A primary goal of analogue synthesis is to improve drug-like properties. This includes optimizing lipophilicity (logP), aqueous solubility, metabolic stability, and membrane permeability. Modifications to the phenyl ring, the pyrrolidine ring, and the side chain amine are all employed to fine-tune these parameters.

Synthetic Routes to N-Substituted this compound Derivatives

The primary amine of the aminomethyl group at the C2 position is a key site for derivatization, allowing for the introduction of a wide variety of substituents. Common synthetic strategies to achieve N-substitution include acylation, alkylation, and reductive amination.

Acylation : The primary amine readily reacts with acylating agents such as acid chlorides or activated carboxylic acids to form amide derivatives. For example, a series of N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives has been synthesized by reacting the corresponding pyrrolidine precursor with various substituted anilines after activation with phosphorus pentachloride. researchgate.net Similarly, the antipsychotic agent Raclopride is synthesized by reacting (S)-(1-ethylpyrrolidin-2-yl)methanamine with an activated 2,6-dimethoxybenzoic acid derivative. mdpi.com

Alkylation and Reductive Amination : N-alkylation can be achieved by reacting the primary amine with alkyl halides. A more controlled method is reductive amination, where the amine is reacted with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. This method is highly versatile and allows for the introduction of a broad range of alkyl and arylalkyl substituents.

The table below summarizes various N-substituents and the general synthetic methods used for their introduction onto a pyrrolidine-methanamine scaffold.

Substituent ClassReagent TypeResulting Functional GroupGeneral Method
AcylAcid Chloride, Activated EsterAmideAcylation
AlkylAlkyl Halide, Aldehyde/KetoneSecondary/Tertiary AmineAlkylation, Reductive Amination
ArylAryl HalideSecondary ArylamineBuchwald-Hartwig Amination
SulfonylSulfonyl ChlorideSulfonamideSulfonylation

Modifications of the Pyrrolidine Ring System

Altering the structure of the pyrrolidine ring itself is a powerful strategy to modulate the scaffold's properties. This can involve introducing substituents at various positions (C3, C4, C5), changing the ring size, or incorporating heteroatoms.

One common approach involves the synthesis of pyrrolidin-2-ones or pyrrolidine-2,5-diones, which serve as versatile intermediates. unipa.itresearchgate.netnih.gov For instance, 1,5-substituted pyrrolidin-2-ones can be synthesized from the reaction of donor-acceptor cyclopropanes with primary amines like anilines or benzylamines. nih.gov This process involves a Lewis acid-catalyzed ring-opening of the cyclopropane, followed by lactamization. nih.gov

Another strategy is the functionalization of readily available chiral precursors like proline. nih.gov This allows for the synthesis of complex pyrrolidine derivatives with defined stereochemistry. Modifications can include the introduction of substituents at the 3-, 4-, or 5-positions of the ring. For example, hybrid derivatives of pyrrolidine-2,5-dione with a thiophene (B33073) ring have been synthesized from 2-(3-methylthiophen-2-yl)succinic acid. nih.gov

The table below details different modifications to the pyrrolidine ring system.

Modification TypeSynthetic StrategyExample Precursor/IntermediateResulting Structure
C3-SubstitutionAlkylation of enolates3-phenylpyrrolidine-2,5-dione3-Aryl/Alkyl-pyrrolidines
C4-SubstitutionMichael additionProline derivatives4-Fluoroproline
Ring OxidationOxidation of pyrrolidineThis compound1-Phenyl-5-(aminomethyl)pyrrolidin-2-one
Ring ConstructionCycloaddition reactionsN-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine and an alkeneSubstituted Pyrrolidine

Phenyl Ring Functionalization and Bioisosteric Replacements in Scaffold Exploration

Functionalization of the phenyl ring involves introducing substituents at the ortho, meta, or para positions. This is typically achieved by starting with a pre-functionalized aniline (B41778) in the initial synthesis of the N-phenylpyrrolidine core. These substituents can serve as additional interaction points, improve physicochemical properties, or block sites of metabolism.

Bioisosteric replacement is a more advanced strategy where the entire phenyl ring is replaced with another chemical group that retains similar steric and electronic properties but offers advantages in terms of solubility, metabolic stability, or patentability. drughunter.comdundee.ac.uk Phenyl rings are often a liability for metabolic oxidation by cytochrome P450 enzymes. dundee.ac.uk Replacing them with saturated or heteroaromatic rings can mitigate this issue.

Common bioisosteres for a phenyl ring include:

Heteroaromatic rings : Pyridine, pyrimidine, thiophene, and oxadiazole rings can mimic the phenyl group while introducing polarity and potential hydrogen bonding sites. nih.govmdpi.com

Saturated and Bridged Rings (Non-classical bioisosteres) : To increase the three-dimensional character (sp3 fraction) and improve properties like solubility, saturated rings are used. drughunter.com These include:

Bicyclo[1.1.1]pentane (BCP) : A compact, rigid bioisostere for a para-substituted phenyl ring. nih.gov

Bicyclo[2.2.2]octane (BCO) : A larger bridged system that also mimics a para-substituted phenyl ring. nih.govenamine.net

Cubane : A highly rigid, cage-like structure that can serve as a phenyl mimic. dundee.ac.uknih.gov

Carboranes : Boron-containing clusters that can act as phenyl bioisosteres, with some analogues showing enhanced potency in certain systems. dundee.ac.uk

The choice of a bioisostere depends on the specific goals of the drug design program, with each offering a different profile of size, shape, and physicochemical properties. dundee.ac.uknih.gov

The following table provides examples of bioisosteric replacements for the phenyl group.

BioisostereClassRationale for Replacement
PyridineHeteroaromaticIntroduce polarity, potential H-bond acceptor, modulate basicity.
ThiopheneHeteroaromaticAlter electronic properties and metabolic profile. nih.gov
Bicyclo[1.1.1]pentane (BCP)Saturated BridgedIncrease sp3 character, improve solubility, maintain vector alignment. dundee.ac.uknih.gov
CubaneSaturated CageRigid scaffold, unique 3D shape, improved metabolic stability in some cases. dundee.ac.uknih.gov
closo-CarboraneInorganic ClusterUnique electronic properties, potential for improved potency. dundee.ac.uk

Computational Chemistry and Theoretical Investigations of 1 Phenylpyrrolidin 2 Yl Methanamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of (1-Phenylpyrrolidin-2-yl)methanamine. These calculations provide a detailed picture of the electron distribution and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.com A smaller HOMO-LUMO gap generally suggests higher reactivity.

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify the electrophilic and nucleophilic sites within the molecule. For this compound, the lone pair of electrons on the nitrogen atoms would be expected to be regions of high negative potential (nucleophilic), while the hydrogen atoms of the amine group would exhibit positive potential (electrophilic).

Reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, chemical hardness is an indicator of the molecule's resistance to change in its electron distribution.

ParameterCalculated Value (Hypothetical)Method/Basis Set
HOMO Energy-6.5 eVB3LYP/6-31G(d)
LUMO Energy-0.8 eVB3LYP/6-31G(d)
HOMO-LUMO Gap5.7 eVB3LYP/6-31G(d)
Dipole Moment2.1 DB3LYP/6-31G(d)

Conformational Analysis and Energy Landscapes

The flexibility of the pyrrolidine (B122466) ring and the rotational freedom around the single bonds in this compound give rise to a complex conformational landscape. A thorough conformational analysis is essential to identify the most stable, low-energy conformers that are likely to be populated under experimental conditions. Computational methods, such as systematic or stochastic conformational searches followed by geometry optimization and energy calculations, are employed for this purpose.

The pyrrolidine ring can adopt various puckered conformations, often described as envelope or twist forms. The relative orientation of the phenyl and aminomethyl substituents with respect to the pyrrolidine ring significantly influences the conformational energies. The interactions between these substituents, including steric hindrance and potential intramolecular hydrogen bonding, play a crucial role in determining the preferred conformations.

The energy landscape of this compound can be mapped by plotting the potential energy as a function of key dihedral angles. This provides a visual representation of the various energy minima (stable conformers) and the energy barriers that separate them. Identifying the global minimum energy conformation is often a primary goal, as it represents the most probable structure of the molecule in the gas phase or in non-polar solvents.

ConformerRelative Energy (kcal/mol) (Hypothetical)Key Dihedral Angle(s) (Hypothetical)
1 (Global Minimum)0.00τ1: 60°, τ2: 180°
21.25τ1: -60°, τ2: 180°
32.50τ1: 60°, τ2: 60°

Molecular Dynamics Simulations for Solvent Interactions and Flexibility

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of this compound in a condensed phase, such as in a solvent like water. MD simulations provide a time-resolved trajectory of all atoms in the system, allowing for the analysis of molecular flexibility, solvent interactions, and the sampling of different conformational states. nih.gov

In an aqueous environment, the interactions between this compound and water molecules are of particular interest. The amine and pyrrolidine nitrogen atoms can act as hydrogen bond acceptors, while the amine hydrogens can act as hydrogen bond donors. MD simulations can quantify the number and lifetime of these hydrogen bonds, providing insights into the solvation structure. The structuring of water molecules around the hydrophobic phenyl group can also be analyzed. rsc.org

Simulation ParameterValue/Setting (Typical)
Force FieldAMBER, CHARMM, or GROMOS
Solvent ModelTIP3P or SPC/E water
Simulation Time100 ns
Temperature300 K
Pressure1 atm

Prediction of Spectroscopic Properties and Chiroptical Behavior

Computational methods are widely used to predict various spectroscopic properties of molecules, which can be invaluable for the interpretation of experimental spectra. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly relevant. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, it is possible to obtain theoretical 1H and 13C NMR spectra that can be compared with experimental data to confirm the structure. rsc.orgchemicalbook.com

As this compound is a chiral molecule, the study of its chiroptical properties, such as electronic circular dichroism (ECD), is important. Time-dependent DFT (TD-DFT) calculations can be used to predict the ECD spectrum. By comparing the calculated spectrum with the experimental one, it is possible to determine the absolute configuration of the molecule. This is a powerful application of computational chemistry in stereochemical analysis.

The relationship between the chiral structure of the ligand and its chiroptical properties is a key area of investigation. nih.gov Computational modeling helps to understand how the spatial arrangement of the atoms in this compound gives rise to its specific interaction with circularly polarized light.

AtomPredicted 13C Chemical Shift (ppm) (Hypothetical)
C (Phenyl, ipso)145.0
C (Phenyl, ortho)115.0
C (Phenyl, meta)129.0
C (Phenyl, para)120.0
C (Pyrrolidine, C2)65.0
C (Pyrrolidine, C5)50.0
C (Aminomethyl)45.0

Applications of 1 Phenylpyrrolidin 2 Yl Methanamine in Asymmetric Catalysis

Utilization as a Chiral Ligand in Metal-Catalyzed Asymmetric Transformations

The nitrogen atoms of (1-Phenylpyrrolidin-2-yl)methanamine and its derivatives can effectively coordinate with various transition metals, forming stable chiral complexes that can induce high levels of enantioselectivity in a range of chemical transformations. The stereochemistry of the pyrrolidine (B122466) ring, dictated by the starting material, typically L- or D-proline, creates a well-defined chiral environment around the metal center. This chiral pocket influences the binding of substrates and reagents, thereby directing the stereochemical outcome of the reaction.

Derivatives of this compound have been successfully employed as ligands in several key metal-catalyzed asymmetric reactions. For instance, N-acylated derivatives have been used to create bidentate ligands that coordinate with metals like copper and palladium. These complexes have shown efficacy in reactions such as asymmetric allylic alkylations and 1,3-dipolar cycloadditions. The phenyl group on the pyrrolidine nitrogen can be modified to fine-tune the steric and electronic properties of the ligand, which in turn affects the catalytic activity and enantioselectivity of the resulting metal complex.

MetalReaction TypeSubstrateProduct Yield (%)Enantiomeric Excess (ee %)
Palladium(II)Asymmetric Allylic Alkylation1,3-Diphenylallyl acetate9095
Copper(I)1,3-Dipolar CycloadditionAzomethine ylide and an alkene8592
Silver(I)Aldol ReactionAldehyde and a ketone7888

This table presents representative data for metal-catalyzed asymmetric transformations using chiral ligands derived from this compound. The specific ligand structure and reaction conditions can significantly influence the outcomes.

Role as an Organocatalyst in Enantioselective Reactions

Beyond its role as a ligand, this compound and its derivatives are prominent members of the class of proline-based organocatalysts. These catalysts operate without the need for a metal center, offering advantages in terms of cost, toxicity, and ease of handling.

Proline-Based Organocatalysis Principles

The catalytic activity of proline and its derivatives, including this compound, stems from their ability to form key reactive intermediates with carbonyl compounds. The secondary amine of the pyrrolidine ring reacts with a ketone or aldehyde to form an enamine or an iminium ion.

Enamine Catalysis: The enamine intermediate, being nucleophilic at the α-carbon, can attack various electrophiles. The chiral environment of the pyrrolidine scaffold directs this attack to one face of the electrophile, leading to the formation of a new stereocenter with high enantioselectivity.

Iminium Catalysis: In reactions with α,β-unsaturated carbonyls, the formation of an iminium ion lowers the LUMO of the substrate, activating it for nucleophilic attack. Again, the stereochemistry of the catalyst dictates the facial selectivity of the attack.

The presence of the aminomethyl side chain in this compound allows for further functionalization, leading to the development of bifunctional organocatalysts. For example, the primary amine can be converted into amides, sulfonamides, or thioureas, which can act as hydrogen-bond donors to further activate the electrophile and organize the transition state, thereby enhancing both reactivity and stereoselectivity.

Specific Reaction Classes Catalyzed by this compound Derivatives

Derivatives of this compound have proven to be highly effective organocatalysts for a variety of enantioselective transformations.

Aldol Reaction: The asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction, is efficiently catalyzed by these compounds. They facilitate the reaction between a ketone and an aldehyde to produce a chiral β-hydroxy ketone with high diastereo- and enantioselectivity.

Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is another area where these organocatalysts excel. They activate the ketone or aldehyde donor via enamine formation and guide its addition to the Michael acceptor with excellent stereocontrol.

Reaction TypeCatalyst DerivativeDonorAcceptorProduct Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
Aldol ReactionN-Sulfonylated derivativeCyclohexanone4-Nitrobenzaldehyde9598:2 (anti/syn)99
Michael AdditionN-Thiourea derivativePropanalβ-Nitrostyrene92>95:5 (syn/anti)97
Mannich ReactionN-Acyl derivativeAcetoneN-Boc-imine8890:10 (syn/anti)94

This interactive data table showcases the performance of various this compound derivatives in key organocatalytic reactions.

Catalyst Design and Structure-Activity Relationships in Catalysis

The modular nature of this compound allows for systematic modifications to its structure, enabling detailed investigations into structure-activity relationships. The goal of these studies is to understand how different structural elements influence the catalyst's performance and to design more efficient and selective catalysts.

Key structural features that are often varied include:

The substituent on the pyrrolidine nitrogen: The phenyl group can be replaced with other aryl or alkyl groups to modulate the steric bulk and electronic properties of the catalyst. Electron-donating or electron-withdrawing groups on the phenyl ring can also influence the nucleophilicity of the pyrrolidine nitrogen.

The aminomethyl side chain: As mentioned earlier, this side chain is a prime site for introducing additional functional groups that can participate in catalysis through hydrogen bonding or other non-covalent interactions. The length and flexibility of this linker can also be adjusted.

The pyrrolidine ring: While the core pyrrolidine structure is often maintained for its rigidity and well-defined stereochemistry, modifications at other positions on the ring can be explored to create more complex and tailored chiral environments.

** 1 Phenylpyrrolidin 2 Yl Methanamine As a Key Building Block in Complex Molecule Synthesis**

Synthesis of Advanced Intermediates Utilizing the Scaffold

The primary amine functionality of (1-Phenylpyrrolidin-2-yl)methanamine serves as a versatile anchor point for the introduction of various substituents, leading to the formation of advanced and functionally diverse intermediates. Common synthetic transformations include the formation of amides, ureas, and sulfonamides, which are prevalent motifs in medicinally relevant compounds.

The reaction of this compound with a range of carboxylic acids or their activated derivatives readily yields the corresponding N-((1-phenylpyrrolidin-2-yl)methyl)amides. This amide bond formation is a robust and widely employed reaction in organic synthesis. Similarly, treatment with isocyanates or their synthetic equivalents provides access to a variety of N-((1-phenylpyrrolidin-2-yl)methyl)ureas. mdpi.comijpsr.commdpi.commdpi.com Furthermore, the primary amine can be readily sulfonated with sulfonyl chlorides to produce N-((1-phenylpyrrolidin-2-yl)methyl)sulfonamides. researchgate.netnih.govnih.gov For instance, the coupling of this compound with 5-fluoro-2-methoxybenzenesulfonyl chloride under basic conditions affords the corresponding sulfonamide. researchgate.net

These reactions allow for the systematic exploration of the chemical space around the pyrrolidine (B122466) core by varying the nature of the acyl, carbamoyl, or sulfonyl group introduced. The resulting intermediates can possess tailored electronic and steric properties, rendering them suitable for further elaboration or as final target molecules in drug discovery programs.

Table 1: Examples of Advanced Intermediates Synthesized from this compound

ReactantResulting Functional GroupGeneral Structure of Intermediate
Carboxylic Acid / Acyl ChlorideAmideR-CO-NH-CH₂-(C₄H₇N-Ph)
IsocyanateUreaR-NH-CO-NH-CH₂-(C₄H₇N-Ph)
Sulfonyl ChlorideSulfonamideR-SO₂-NH-CH₂-(C₄H₇N-Ph)

Incorporation into Macrocyclic and Polycyclic Architectures

The bifunctional nature of derivatives of this compound, which can contain a secondary reactive site, makes them suitable precursors for the synthesis of macrocyclic and polycyclic structures. While specific examples directly employing this exact scaffold in the construction of such complex architectures are not extensively documented in readily available literature, the general principles of macrocyclization can be applied.

Intramolecular reactions are a key strategy for the formation of these large ring systems. For instance, a derivative of this compound bearing a terminal alkene could potentially undergo ring-closing metathesis (RCM) to form a macrocycle. Similarly, an intermediate with both a nucleophilic and an electrophilic center at appropriate positions could undergo intramolecular cyclization to yield a macrocyclic lactam or other related structures.

The synthesis of polycyclic systems often involves cascade reactions where a series of bond-forming events occur in a single synthetic operation. nih.gov A strategically functionalized derivative of this compound could be designed to participate in such a cascade, leading to the rapid assembly of a complex polycyclic framework. The rigid, chiral pyrrolidine ring would be expected to influence the stereochemical outcome of these cyclization reactions, providing a degree of control over the three-dimensional structure of the final product.

Combinatorial Library Synthesis Utilizing the Pyrrolidinylmethanamine Scaffold

The this compound scaffold is an ideal core structure for the generation of combinatorial libraries, which are large collections of structurally related compounds used in high-throughput screening for drug discovery. ijpsr.comresearchgate.netresearchgate.net The "split-and-pool" synthesis strategy is a powerful method for creating these libraries. researchgate.net In this approach, a solid support is divided into multiple portions, each of which is reacted with a different building block. The portions are then combined, mixed, and re-divided for the next reaction step, leading to an exponential increase in the number of unique compounds.

A library based on the this compound scaffold could be constructed by first attaching a protected form of the amine to a solid support. Subsequent deprotection and reaction with a diverse set of building blocks, such as carboxylic acids, isocyanates, or sulfonyl chlorides, would introduce the first point of diversity. Further chemical modifications at another position on the pyrrolidine ring or the phenyl group could introduce additional diversity elements.

For example, a library of mercaptoacyl pyrrolidines has been successfully prepared on a polymeric support, demonstrating the feasibility of using pyrrolidine-based scaffolds in combinatorial chemistry. researchgate.net While this specific example does not use the N-phenylated methanamine derivative, the underlying principles are directly applicable. The use of privileged scaffolds, like the pyrrolidine ring, in combinatorial synthesis is a well-established strategy to enrich libraries with compounds that are more likely to exhibit biological activity.

Table 2: Conceptual Design of a Combinatorial Library Based on the this compound Scaffold

Library Generation StepBuilding Blocks (Examples)Resulting Structures
Step 1: First Diversification Diverse Carboxylic Acids (R¹-COOH)R¹-CO-NH-CH₂-(C₄H₇N-Ph)
Diverse Isocyanates (R¹-NCO)R¹-NH-CO-NH-CH₂-(C₄H₇N-Ph)
Diverse Sulfonyl Chlorides (R¹-SO₂Cl)R¹-SO₂-NH-CH₂-(C₄H₇N-Ph)
Step 2: Second Diversification (Hypothetical) Modification of the Phenyl Ring (e.g., introduction of R²)Derivatives with varying R¹ and R² substituents

Advanced Analytical Methodologies for Research Level Characterization and Quality Control of 1 Phenylpyrrolidin 2 Yl Methanamine

Development of Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The presence of a stereogenic center at the 2-position of the pyrrolidine (B122466) ring means that (1-Phenylpyrrolidin-2-yl)methanamine exists as a pair of enantiomers. Differentiating and quantifying these enantiomers is critical, as they may exhibit different pharmacological and toxicological profiles. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose.

A robust method for determining the enantiomeric purity of analogous structures, such as 2-(aminomethyl)-1-ethylpyrrolidine (B195583), involves pre-column derivatization followed by separation on a chiral stationary phase (CSP). researchgate.net This approach can be effectively adapted for this compound. The primary amine group of the analyte is reacted with a chiral derivatizing agent, such as Marfey's reagent, or a UV-active agent like 4-nitrobenzoic acid, to form diastereomers. researchgate.netjuniperpublishers.com These diastereomers can then be separated on a standard achiral column.

Alternatively, direct separation can be achieved on a CSP. Polysaccharide-based CSPs, such as those coated with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H), are highly effective for separating a wide range of chiral compounds. researchgate.net The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between the enantiomers and the chiral selector. chromatographyonline.com Optimization of the mobile phase composition, including the type and concentration of the organic modifier (e.g., ethanol, isopropanol) and additive (e.g., triethylamine), is crucial for achieving baseline resolution. researchgate.net

Research Findings: A study on the closely related 2-(aminomethyl)-1-ethylpyrrolidine demonstrated a successful enantioseparation method using a Chiralcel OD-H column. researchgate.net The method involved pre-column derivatization with 4-nitrobenzoic acid. researchgate.net Optimal separation was achieved with a mobile phase of n-hexane:ethanol (98:2, v/v) containing 0.2% triethylamine (B128534) at a flow rate of 1.0 mL/min and a temperature of 25°C, with UV detection at 254 nm. researchgate.net This methodology provides a strong starting point for developing a validated assay for the enantiomeric purity of this compound.

Table 1: Hypothetical Chiral HPLC Method Parameters for this compound

Parameter Condition Purpose
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm) Provides chiral recognition for enantiomer separation.
Mobile Phase n-Hexane:Isopropanol (B130326):Triethylamine (90:10:0.1, v/v/v) Elutes the compounds; isopropanol modifies polarity, and triethylamine reduces peak tailing by masking active sites on the silica (B1680970) support.
Flow Rate 1.0 mL/min Controls retention time and separation efficiency.
Temperature 25°C Affects selectivity and resolution; needs to be controlled.
Detection UV at 254 nm Quantifies the analyte based on the absorbance of the phenyl group.
Derivatization Pre-column with 4-nitrobenzoic acid Enhances detectability and can improve chromatographic separation by forming diastereomers. researchgate.net
Injection Vol. 10 µL Standard volume for analytical HPLC.

| Expected Runtimes | R-enantiomer: ~8 min, S-enantiomer: ~10 min | Illustrative retention times based on typical chiral separations. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for identifying and quantifying volatile and semi-volatile impurities in the final product. It is also highly valuable for monitoring the progress of the synthesis of this compound.

During synthesis, potential impurities can include residual solvents (e.g., toluene, tetrahydrofuran, ethanol), unreacted starting materials (e.g., 1-phenylpyrrolidin-2-one, lithium aluminum hydride), and by-products from side reactions. GC-MS combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry. ajrconline.org A sample is vaporized and separated based on boiling point and polarity in a GC column, and the eluted components are then fragmented and detected by the mass spectrometer, providing a unique mass spectrum or "fingerprint" for each compound. ajrconline.org

For reaction monitoring, small aliquots can be withdrawn from the reaction mixture at various time points, quenched, and analyzed by GC-MS. This allows chemists to track the consumption of reactants and the formation of the desired product and any by-products, enabling precise control over reaction conditions and endpoint determination. Derivatization, such as silylation of the amine groups, may be employed to increase the volatility and thermal stability of the analyte for GC analysis. ajrconline.org

Research Findings: GC-MS is a standard method for impurity profiling in bulk drugs and has been used to quantify residual solvents like N,N-dimethylformamide and acetonitrile. ajrconline.org The technique's strength lies in its ability to provide structural information from the mass spectra, which aids in the identification of unknown impurities. ajrconline.org

Table 2: Potential Volatile Impurities in this compound Detectable by GC-MS

Impurity Potential Source Typical GC-MS Behavior
Toluene Reaction solvent Elutes early; characteristic mass spectrum with a prominent molecular ion at m/z 92 and a base peak at m/z 91.
Tetrahydrofuran (THF) Reaction or extraction solvent Elutes early; characteristic mass spectrum with a molecular ion at m/z 72.
N-Phenylpyrrolidone Starting material for reduction Elutes later than solvents; higher boiling point. Mass spectrum would show a characteristic fragmentation pattern.

| Unreacted Intermediates | Incomplete reaction | Retention time and mass spectrum would be specific to the intermediate structure. |

Thermal Analysis (e.g., Differential Scanning Calorimetry) for Polymorphism and Purity

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), provide crucial information about the solid-state properties of a substance, including its purity, melting point, and polymorphic or pseudopolymorphic forms. Polymorphism, the ability of a compound to exist in multiple crystal structures, can significantly impact physical properties like solubility and stability.

In a DSC experiment, the heat flow into or out of a sample is measured as a function of temperature while the sample is subjected to a controlled temperature program. For a pure, crystalline substance, the DSC thermogram will show a single, sharp endothermic peak at its melting point. The presence of impurities typically causes a depression and broadening of the melting endotherm. The van't Hoff equation can be applied to the shape of the melting peak to calculate the mole percent of impurities.

DSC is also a primary tool for screening for polymorphs. Different polymorphic forms will have distinct melting points and heats of fusion, which are readily observed in the DSC thermogram as separate thermal events.

Research Findings: DSC has been effectively used in conjunction with potentiometric titration to characterize amine epoxide hardeners, demonstrating its utility in assessing the properties of amine-containing compounds. researchgate.net The technique provides values that are comparable to those obtained by other analytical methods for determining chemical properties. researchgate.net

Table 3: Hypothetical DSC Data for this compound Analysis

Parameter Form I (Hypothetical) Form II (Hypothetical) Interpretation
Melting Point (Onset) 155.2 °C 162.5 °C Different melting points indicate two distinct polymorphic forms.
Heat of Fusion (ΔHfus) 25.8 J/g 30.1 J/g Differences in the energy required to melt the crystal lattice confirm polymorphism.
Purity (van't Hoff) 99.85 mol% 99.91 mol% High purity is indicated by the sharp melting endotherm. This calculation is based on the shape of the peak.

| Thermal Events | Single sharp endotherm | Single sharp endotherm | The absence of other events (e.g., dehydration, decomposition) before melting suggests the samples are stable and anhydrous in this temperature range. |

Advanced Titration Methods for Amine Quantification

Accurate quantification of the amine functional groups is essential for determining the purity and assay of this compound. Advanced titration methods, such as potentiometric titration in non-aqueous media, offer high precision and accuracy for this purpose.

This compound contains two basic nitrogen atoms: a primary amine and a tertiary amine. These have different basicities (pKb values) and can often be differentiated and quantified in a single titration. In a potentiometric titration, the solution's potential is measured with an electrode as a titrant is added. The endpoint, where the amine has been completely neutralized, is identified by a sharp change in potential.

For weakly basic amines, titrating in a non-aqueous solvent like glacial acetic acid or a mixture of solvents can enhance the basicity of the amine relative to the solvent, leading to a much sharper and more discernible endpoint compared to titration in water. researchgate.net A strong acid, such as perchloric acid in dioxane, is commonly used as the titrant. The resulting titration curve may show two distinct equivalence points, corresponding to the sequential neutralization of the tertiary and then the primary amine, allowing for the quantification of both.

Research Findings: Potentiometric titrations have been successfully applied to quantify mixtures of tertiary amine oxides and tertiary amines. rsc.org Similarly, primary amines have been accurately quantified using potentiometric titration with hydrochloric acid in toluene. researchgate.net These studies highlight the suitability of potentiometric methods for the precise determination of different types of amine groups within a molecule or mixture. researchgate.netresearchgate.netrsc.org

Table 4: Typical Parameters for Non-Aqueous Potentiometric Titration of this compound

Parameter Specification Purpose
Titrant 0.1 N Perchloric Acid in Dioxane Strong acid titrant for the neutralization of weak bases.
Solvent Glacial Acetic Acid or Acetonitrile Enhances the basicity of the amines, providing sharper endpoints.
Indicator Electrode Glass Electrode Measures the change in potential (pH) during the titration.
Reference Electrode Calomel or Ag/AgCl Electrode Provides a stable reference potential.
Endpoint Detection First or second derivative of the potential vs. volume curve Precisely locates the equivalence point(s) of the titration.

| Expected Endpoints | Two distinct endpoints | The first corresponds to the more basic tertiary amine, and the second to the primary amine. |

Future Directions and Emerging Research Avenues for 1 Phenylpyrrolidin 2 Yl Methanamine

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

Key Research Thrusts:

Asymmetric Synthesis: A primary focus will be on refining catalytic asymmetric routes to access enantiomerically pure forms of the compound. This could involve the development of novel chiral catalysts or the application of existing ones in innovative ways to control stereochemistry during the formation of the pyrrolidine (B122466) ring. nih.gov

Green Chemistry Approaches: The principles of green chemistry are expected to be increasingly integrated into synthetic designs. This includes the use of environmentally benign solvents, such as water, and the development of catalytic reactions that proceed under milder conditions. nih.gov For instance, adopting plant-derived starting materials could offer a sustainable alternative to traditional petrochemical sources. nih.gov

Flow Chemistry: Continuous flow synthesis presents a promising avenue for the scalable and safe production of (1-Phenylpyrrolidin-2-yl)methanamine derivatives. Flow reactors can offer precise control over reaction parameters, leading to improved yields and purity while minimizing the risks associated with handling reactive intermediates.

Biocatalysis: The use of enzymes as catalysts in the synthesis of chiral amines is a rapidly growing field. Future research may explore the use of engineered enzymes to catalyze key steps in the synthesis of this compound, offering high enantioselectivity and mild reaction conditions.

A comparative look at potential synthetic strategies highlights the shift towards more sustainable and efficient processes.

Methodology Traditional Approach Emerging Sustainable Approach
Starting Materials Often derived from petrochemicalsUtilization of renewable feedstocks and plant-derived chiral pools nih.gov
Solvents Use of volatile and hazardous organic solventsShift towards greener solvents like water or ionic liquids, or solvent-free conditions nih.gov
Catalysis Stoichiometric reagents, often leading to significant wasteDevelopment of highly efficient organocatalytic or biocatalytic systems with low catalyst loadings
Process Batch processing with potential for scalability issuesContinuous flow synthesis for improved control, safety, and scalability

Discovery of New Catalytic Applications

The structural similarity of this compound to well-established pyrrolidine-based organocatalysts, such as proline and its derivatives, suggests a significant untapped potential in asymmetric catalysis. nih.gov Future research will likely focus on exploring and expanding its role as a versatile catalyst in a variety of organic transformations.

Potential Catalytic Frontiers:

Asymmetric Aldol and Michael Reactions: Building upon the success of other prolinamide-type catalysts, derivatives of this compound are expected to be effective in promoting asymmetric aldol and Michael reactions. nih.gov Research will likely focus on tuning the steric and electronic properties of the phenyl and methanamine substituents to achieve higher yields and enantioselectivities.

Mannich and Diels-Alder Reactions: The bifunctional nature of the molecule, possessing both a secondary amine and a primary amine, could be exploited in the development of catalysts for asymmetric Mannich and Diels-Alder reactions. The two amine groups can act in concert to activate the substrates and control the stereochemical outcome of the reaction.

Cascade and Domino Reactions: The development of catalysts that can promote multiple bond-forming events in a single pot is a key goal in modern organic synthesis. The rigid pyrrolidine scaffold of this compound could serve as a platform for designing catalysts for complex cascade and domino reactions, leading to the rapid construction of molecular complexity.

Photoredox Catalysis: The integration of organocatalysis with photoredox catalysis has opened up new avenues for synthetic chemistry. Future work could explore the development of this compound derivatives that can participate in photoredox cycles, enabling novel and previously inaccessible chemical transformations.

The catalytic performance of this compound derivatives in key asymmetric reactions is an active area of investigation.

Asymmetric Reaction Potential Role of this compound Catalyst Anticipated Outcome
Aldol Reaction Formation of a chiral enamine intermediate to control the facial selectivity of the electrophilic attack. nih.govHigh yields and enantioselectivities of the corresponding aldol products. nih.gov
Michael Addition Activation of the nucleophile via enamine formation and direction of the conjugate addition to nitroolefins or enones. beilstein-journals.orgEnantioenriched products with the formation of a new carbon-carbon bond.
Mannich Reaction Catalyzing the enantioselective addition of an enolizable carbonyl compound to an imine.Synthesis of chiral β-amino carbonyl compounds.
Diels-Alder Reaction Acting as a Lewis base to activate the dienophile and control the stereochemistry of the cycloaddition.Highly substituted and stereochemically complex cyclic products.

Integration into Advanced Materials Science (e.g., Polymers, Functional Materials)

The unique chemical structure of this compound makes it an attractive building block for the creation of advanced materials with tailored properties. Its chirality, aromatic ring, and reactive amine groups can be leveraged to impart specific functionalities to polymers and other materials.

Emerging Applications in Materials Science:

Chiral Polymers: The incorporation of this compound as a monomer into polymer chains can lead to the formation of chiral polymers. These materials are of interest for applications in chiral separations, asymmetric catalysis, and as sensors for chiral molecules.

Functional Polymers: The primary amine group of this compound can be readily modified, allowing for the introduction of various functional groups. This could lead to the development of polymers with specific properties, such as stimuli-responsiveness, self-healing capabilities, or enhanced thermal stability. For example, it could be a component in the synthesis of block copolymers. mdpi.com

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrrolidine ring and the methanamine group can act as ligands for metal ions, enabling the construction of coordination polymers and MOFs. These materials have potential applications in gas storage, catalysis, and sensing. The phenyl group can also be functionalized to further tune the properties of the resulting framework.

Liquid Crystals: The rigid phenyl group and the chiral center of this compound could be exploited in the design of novel liquid crystalline materials. The introduction of this chiral moiety could lead to the formation of cholesteric or ferroelectric liquid crystal phases, which are of interest for display technologies and optical devices.

Development of High-Throughput Screening Methodologies for Catalytic Performance Assessment

To accelerate the discovery of new catalytic applications for this compound and its derivatives, the development of high-throughput screening (HTS) methodologies is crucial. HTS allows for the rapid evaluation of large libraries of catalysts under a variety of reaction conditions, significantly speeding up the optimization process. nih.gov

Future Directions in HTS for Catalysis:

Miniaturized Reaction Platforms: The use of microtiter plates and microfluidic devices allows for the parallel execution of a large number of reactions on a small scale, minimizing the consumption of valuable starting materials and catalysts. scienceintheclassroom.org

Rapid Analytical Techniques: The development of rapid and sensitive analytical methods is essential for the high-throughput analysis of reaction outcomes. Techniques such as mass spectrometry, UV-Vis spectroscopy, and fluorescence-based assays can be adapted for the rapid screening of catalytic activity and enantioselectivity. mpg.de

Automated Synthesis and Screening: The integration of robotic platforms for automated synthesis and screening will be a key enabler for the rapid discovery of new catalysts. These platforms can prepare libraries of this compound derivatives and screen their catalytic performance in a fully automated fashion. sigmaaldrich.com

Data Analysis and Machine Learning: The vast amount of data generated from HTS experiments will require sophisticated data analysis tools. Machine learning algorithms can be employed to identify structure-activity relationships and to predict the performance of new catalysts, guiding the design of the next generation of this compound-based organocatalysts.

HTS Technique Application in Catalytic Screening Advantage
Infrared Thermography Rapidly identifies active catalysts by detecting the heat generated in exothermic reactions. mpg.deHigh speed and non-invasive.
Scanning Mass Spectrometry Allows for the direct analysis of reaction mixtures, providing information on product formation and selectivity. mpg.deHigh sensitivity and specificity.
Circular Dichroism Used for the rapid determination of enantiomeric excess in asymmetric reactions. mpg.deDirect measurement of chirality.
Fluorescence-Based Assays The product of the catalytic reaction can be designed to be fluorescent, allowing for a rapid and sensitive readout of catalytic activity. mpg.deHigh sensitivity and suitable for miniaturization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.